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Compound of Interest

Compound Name: Pterosin D 3-O-glucoside

Cat. No.: B130046

CAS Number: 84299-80-9

This technical guide provides a comprehensive overview of the current state of knowledge on
Pterosin D 3-O-glucoside, a naturally occurring sesquiterpenoid glycoside. This document is
intended for researchers, scientists, and professionals in the fields of natural product chemistry,
pharmacology, and drug development. While specific experimental data for Pterosin D 3-O-
glucoside is limited in publicly available literature, this guide consolidates information on its
chemical properties, and infers its potential biological activities and mechanisms of action
based on closely related compounds.

Chemical and Physical Properties

Pterosin D 3-O-glucoside is a glycosidic derivative of Pterosin D, a class of compounds
commonly found in ferns of the Pteris genus. The addition of a glucose moiety is expected to
increase its water solubility compared to the aglycone.

Table 1: Physicochemical Properties of Pterosin D 3-O-glucoside
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Property Value Source
CAS Number 84299-80-9 [1]
Molecular Formula C21H300s [1]
Molecular Weight 410.46 g/mol [1]

(2R,3R,4S,5R,6S)-2-
(hydroxymethyl)-6-(((2S,3S)-6-
2-hydroxyethyl)-2,5,7-

IUPAC Name (e-hy yethy) Inferred
trimethyl-1-oxo0-2,3-dihydro-
1H-inden-2-yl)oxy)tetrahydro-

2H-pyran-3,4,5-triol

Synthesis and Isolation
Synthesis

The synthesis of Pterosin D 3-O-glucoside has been reported to proceed from Pterosin D and
D-(+)-Glucose[2]. While a detailed experimental protocol is not readily available, a plausible
synthetic route would involve the glycosylation of Pterosin D.

General Glycosylation Protocol (Hypothetical):

A typical glycosylation reaction would involve the activation of a protected glucose donor, such
as a glucosyl bromide or trichloroacetimidate, which is then reacted with Pterosin D. The
reaction is typically carried out in an inert solvent in the presence of a promoter. Subsequent
deprotection of the hydroxyl groups on the glucose moiety would yield Pterosin D 3-O-
glucoside.

(Protected D»(+)»Glucose)—b(Activation)

GlycosylationHProtected Pterosin D 3-O-gIucoside)—b(Deprotection)—b Pterosin D 3-O-glucoside
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Caption: General workflow for the synthesis of Pterosin D 3-O-glucoside.

Isolation from Natural Sources

Pterosin D 3-O-glucoside is a naturally occurring compound found in ferns of the Pteris
genus, such as Pteris cretica[3][4]. A general protocol for the isolation of pterosins and their
glycosides from plant material is outlined below.

General Isolation Protocol:

o Extraction: Dried and powdered plant material (e.g., aerial parts of Pteris cretica) is extracted
with a suitable solvent, typically 70% aqueous ethanol[3].

o Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of
increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate, and n-butanol) to
separate compounds based on their polarity[3]. Pterosin glycosides are expected to be
enriched in the more polar fractions.

o Chromatography: The polar fractions are then subjected to various chromatographic
techniques for further purification. These may include:

o Column Chromatography: Using stationary phases like silica gel or polyamide resin[3].

o High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure
compound[5].
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Caption: A general workflow for the isolation of Pterosin D 3-O-glucoside.
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Spectroscopic Data for Characterization

While specific *H and 3C NMR data for Pterosin D 3-O-glucoside are not available in the
reviewed literature, data for the structurally similar (2S,3S)-Pterosin C 3-O-beta-
glucopyranoside can be used as a reference for structural elucidation[6][7]. The expected
signals would include those for the pterosin skeleton and the glucose moiety.

Table 2: Predicted *H and *3C NMR Chemical Shifts for the Glucosyl Moiety of a Pterosin
Glucoside (in D20)

Atom 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
1 ~4.5-5.0 (d) ~100-104

2' ~3.2-3.5 (m) ~73-76

3 ~3.4-3.7 (M) ~76-79

4 ~3.2-3.5 (m) ~70-73

5' ~3.3-3.6 (M) ~76-79

6'a ~3.7-3.9 (M) ~61-64

6'b ~3.6-3.8 (M) ~61-64

Note: These are approximate
ranges based on data for
similar compounds and may
vary depending on the solvent

and specific pterosin aglycone.

[8](9]

Potential Biological Activities and Mechanisms of
Action

Direct experimental data on the biological activities of Pterosin D 3-O-glucoside is scarce.
However, based on the known activities of other pterosins and flavonoid glucosides, several
potential therapeutic applications can be inferred.
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Anti-inflammatory Activity

Flavonoids and their glycosides are well-documented for their anti-inflammatory properties[10].
Compounds like cyanidin-3-O-glucoside have been shown to inhibit the production of pro-
inflammatory cytokines such as TNF-a, IL-1[3, and IL-6 in lipopolysaccharide (LPS)-stimulated
macrophages[11].

Potential Mechanism of Action:

The anti-inflammatory effects of such compounds are often mediated through the inhibition of
key signaling pathways, most notably the Nuclear Factor-kappa B (NF-kB) and Mitogen-
Activated Protein Kinase (MAPK) pathways.

o NF-kB Pathway: In unstimulated cells, NF-kB is sequestered in the cytoplasm by its inhibitor,
IkB. Pro-inflammatory stimuli lead to the degradation of IkB, allowing NF-kB to translocate to
the nucleus and induce the expression of inflammatory genes. Flavonoids can inhibit this
process by preventing IkB degradation[12][13][14].
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Caption: Postulated inhibition of the NF-kB signaling pathway by Pterosin D 3-O-glucoside.
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 MAPK Pathway: The MAPK family of kinases (including ERK, JNK, and p38) are crucial for
transducing extracellular signals to cellular responses, including inflammation. Certain
flavonoids can inhibit the phosphorylation and activation of these kinases, thereby

downregulating inflammatory responses[15][16][17].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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